![molecular formula C19H25N3O4 B5624021 4-(1,3-benzodioxol-5-ylacetyl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5624021.png)
4-(1,3-benzodioxol-5-ylacetyl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions, starting from basic organic compounds to more complex structures. For example, bromination and cyanoethylation processes have been used in the synthesis of triazaspiro derivatives, highlighting the diverse synthetic pathways available for constructing such molecules (R. A. Kuroyan, V. V. Sarkisyan, & S. Vartanyan, 1986).
Molecular Structure Analysis
Molecular structure analysis of similar compounds has been carried out using techniques like FT-IR, micro-Raman, UV–Vis spectroscopy, and quantum chemical computations. These analyses provide insights into the vibrational frequencies, electronic absorption, molecular electrostatic potential, and thermodynamic properties, which are crucial for understanding the behavior of the compound under various conditions (H. Gökce et al., 2014).
Chemical Reactions and Properties
Chemical reactions and properties of such compounds often involve the interaction of functional groups leading to the formation of derivatives with varied biological activities. For instance, the synthesis of novel triazole derivatives and their characterization through spectroscopic analyses demonstrate the compound's versatility in forming chemically diverse and biologically active molecules (Amal Al‐Azmi & H. Mahmoud, 2020).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystal structure, are essential for their application in material science and pharmaceuticals. The crystal structure analysis, for example, helps in understanding the compound's stability, packing, and potential interactions in solid form (Wulan Zeng et al., 2021).
properties
IUPAC Name |
4-[2-(1,3-benzodioxol-5-yl)acetyl]-1-methyl-1,4,10-triazaspiro[5.6]dodecan-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-21-8-9-22(12-19(21)5-4-17(23)20-7-6-19)18(24)11-14-2-3-15-16(10-14)26-13-25-15/h2-3,10H,4-9,11-13H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVULBXKZYNGOEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC12CCC(=O)NCC2)C(=O)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Benzodioxol-5-ylacetyl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one |
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